5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol 5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 733031-04-4
VCID: VC8364269
InChI: InChI=1S/C24H18N4S/c1-16-11-13-17(14-12-16)22-15-20(19-9-5-6-10-21(19)25-22)23-26-27-24(29)28(23)18-7-3-2-4-8-18/h2-15H,1H3,(H,27,29)
SMILES: CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C5=CC=CC=C5
Molecular Formula: C24H18N4S
Molecular Weight: 394.5 g/mol

5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol

CAS No.: 733031-04-4

Cat. No.: VC8364269

Molecular Formula: C24H18N4S

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol - 733031-04-4

Specification

CAS No. 733031-04-4
Molecular Formula C24H18N4S
Molecular Weight 394.5 g/mol
IUPAC Name 3-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C24H18N4S/c1-16-11-13-17(14-12-16)22-15-20(19-9-5-6-10-21(19)25-22)23-26-27-24(29)28(23)18-7-3-2-4-8-18/h2-15H,1H3,(H,27,29)
Standard InChI Key DWBIKTFVHFPPAJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C5=CC=CC=C5
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name for this compound is 3-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1H-1,2,4-triazole-5-thione, reflecting its intricate structure. The molecule consists of:

  • A 1,2,4-triazole-5-thione ring, which contributes sulfur-based reactivity.

  • A 4-methylphenyl-substituted quinoline moiety at position 4 of the triazole.

  • A phenyl group at position 1 of the triazole.

The thione (-C=S) group at position 5 enhances its potential for hydrogen bonding and metal coordination, which is critical for biological interactions .

Spectral Characterization

Key spectral data from related triazole-thiol derivatives provide insights into its structural confirmation:

  • IR Spectroscopy: Characteristic peaks for C=S (1,190–1,192 cm⁻¹) and C=N (1,587–1,610 cm⁻¹) are observed in analogous compounds .

  • ¹H NMR: Aromatic protons from quinoline and phenyl groups appear between δ 6.76–7.64 ppm, while methyl groups resonate near δ 2.14–2.29 ppm .

  • ¹³C NMR: Quinoline carbons are detected at δ 115–144 ppm, and thiocarbonyl carbons at δ 181–182 ppm .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of triazole-thiol derivatives typically involves multi-step reactions:

  • Quinoline Precursor Formation: Quinoline-2-carboxylic acid derivatives are condensed with hydrazine to form hydrazides .

  • Cyclization: Reaction with carbon disulfide or thiourea yields the triazole-thiol core .

  • Functionalization: Aldehyde condensation or alkylation introduces substituents like the 4-methylphenyl group .

For the target compound, a plausible route involves:

  • Quinaldic Acid Derivative Preparation: Starting with quinoline-2-carboxylic acid, methylphenyl groups are introduced via Friedel-Crafts alkylation.

  • Triazole Formation: Cyclocondensation with thiosemicarbazide under acidic conditions generates the triazole-thiol scaffold .

  • Phenyl Group Incorporation: Electrophilic substitution or cross-coupling reactions attach the phenyl moiety.

Reaction with Electrophiles

The thiol (-SH) group exhibits nucleophilic reactivity, enabling:

  • Alkylation: Formation of thioethers with alkyl halides.

  • Oxidation: Conversion to disulfides or sulfonic acids under oxidative conditions .

  • Schiff Base Formation: Condensation with aldehydes produces thiosemicarbazones, as demonstrated in related compounds .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₄H₁₈N₄S
Molecular Weight394.5 g/mol
SolubilityLow in water; soluble in DMSO, DMF
Melting PointNot reported (analogs: 170–207°C)
LogP (Predicted)4.2 (indicating high lipophilicity)

The low aqueous solubility may limit bioavailability, necessitating formulation strategies like nanoencapsulation.

SupplierLocationPurity
Shanghai Haohong PharmaChina95%
Ryan Scientific, Inc.United States90%
EnamineUkraine98%

Prices range from $200–$500 per gram, depending on purity and quantity.

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